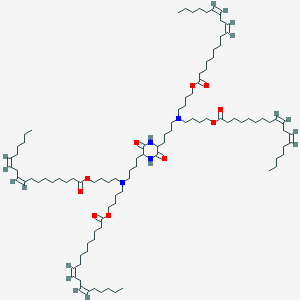

50-C2-C9-4tail

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C100H176N4O10 |

|---|---|

分子量 |

1594.5 g/mol |

IUPAC名 |

4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C100H176N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79-95(105)111-89-73-69-85-103(86-70-74-90-112-96(106)80-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)83-67-65-77-93-99(109)102-94(100(110)101-93)78-66-68-84-104(87-71-75-91-113-97(107)81-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-72-76-92-114-98(108)82-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,93-94H,5-20,29-32,41-92H2,1-4H3,(H,101,110)(H,102,109)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36- |

InChIキー |

ZQXDXCNSODVUPG-RGLFHLPNSA-N |

異性体SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

正規SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of a Representative Multi-Tail Ionizable Lipid for Advanced Drug Delivery

Disclaimer: A search of public scientific databases for the specific compound "50-C2-C9-4tail" did not yield any results. This name likely represents a proprietary or novel compound not yet disclosed in the literature. However, the nomenclature is characteristic of multi-tail ionizable lipids, a critical class of materials for formulating lipid nanoparticles (LNPs) for therapeutic delivery of nucleic acids like mRNA and siRNA.[1][2]

This guide provides a comprehensive, representative methodology for the synthesis and characterization of a structurally analogous, hypothetical four-tail ionizable lipid, which we will refer to as CL-4E9N (Cationic Lipid with 4 tails, Ethyl and Nonyl chains). This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data presentation, and workflow visualizations based on established principles in the field.

Introduction to Multi-Tail Ionizable Lipids

Ionizable lipids are essential components of clinically successful lipid nanoparticle (LNP) delivery systems.[2][3] Their structure typically consists of a hydrophilic headgroup containing an ionizable amine and a hydrophobic region composed of multiple lipid tails.[2][4] The ionizable headgroup is designed to have a pKa in the range of 6.0-7.0, allowing it to be neutral at physiological pH (~7.4) for stability in circulation and to become positively charged in the acidic environment of the endosome (pH ~5.0-6.0).[2] This pH-triggered protonation is crucial for interacting with the negatively charged endosomal membrane, facilitating membrane disruption and the release of the nucleic acid payload into the cytoplasm.

The hydrophobic tail architecture—including the number, length, branching, and saturation of the alkyl chains—profoundly influences the fusogenicity, stability, and overall delivery efficiency of the LNP.[1][5] Lipids with four tails have demonstrated superior delivery efficiency in some studies, suggesting that modulating tail structure is a key strategy for optimizing LNP performance for specific applications.[1]

This guide details the synthesis and characterization of CL-4E9N , a representative four-tail ionizable lipid featuring a central amine core functionalized with two ethyl (C2) and two nonyl (C9) tails.

Synthesis of Representative Lipid CL-4E9N

The synthesis of multi-tail lipids is often achieved through a multi-step process involving the reaction of a polyamine core with epoxide-terminated alkanes or other alkylating agents.[3] The following is a representative protocol for the synthesis of CL-4E9N.

Experimental Protocol: Synthesis of CL-4E9N

Objective: To synthesize the four-tail ionizable lipid CL-4E9N via nucleophilic ring-opening of epoxide precursors by a central diamine core.

Materials:

-

Pentaerythritol (Starting material for core synthesis)

-

1,2-epoxybutane (B156178) (Precursor for C2 tails)

-

1,2-epoxyundecane (Precursor for C9 tails)

-

Appropriate diamine core (e.g., a custom-synthesized polyamine core)

-

Anhydrous Ethanol (B145695) (Reaction Solvent)

-

Silica (B1680970) Gel (for column chromatography)

-

Hexanes, Ethyl Acetate (Eluents for chromatography)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Core Synthesis: A suitable polyamine core is first synthesized or procured. For this example, we assume a diamine core derived from pentaerythritol, providing four reactive sites.

-

Alkylation Reaction:

-

In a round-bottom flask, dissolve the diamine core (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add 1,2-epoxybutane (2.2 equivalents) to the solution.

-

Add 1,2-epoxyundecane (2.2 equivalents) to the reaction mixture.

-

Heat the mixture to 80°C and stir vigorously for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified using silica gel flash column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically used to separate the desired four-tail product from unreacted starting materials and partially substituted byproducts.

-

-

Final Product Characterization:

-

Collect the fractions containing the pure product as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, CL-4E9N, typically as a colorless or pale yellow oil.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Characterization Data

Thorough characterization is essential to confirm the chemical identity, structure, and purity of the synthesized lipid.

Spectroscopic and Analytical Data

The following tables summarize the expected quantitative data from the characterization of CL-4E9N.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Method |

|---|---|---|

| Reaction Yield | 60-75% | Gravimetric |

| Appearance | Pale Yellow Oil | Visual Inspection |

| Purity | >95% | HPLC-ELSD |

| pKa | 6.45 | TNS Assay |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Expected Value | Observed Value |

|---|---|---|

| Ion Mode | ESI+ | ESI+ |

| Formula | C₃₈H₈₀N₂O₄ | - |

| Calculated [M+H]⁺ | 629.6139 | 629.6142 |

Table 3: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.50 - 3.75 | m | 8H | -CH(OH)- and core protons |

| 2.40 - 2.80 | m | 12H | -CH₂-N- and adjacent protons |

| 1.20 - 1.50 | m | 40H | Alkyl chain -(CH₂)n- |

| 0.85 - 0.95 | t | 12H | Terminal -CH₃ groups |

Table 4: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 68.0 - 72.0 | -CH(OH)- carbons |

| 55.0 - 60.0 | Core carbons adjacent to N |

| 48.0 - 52.0 | -CH₂-N- carbons |

| 22.0 - 35.0 | Alkyl chain -(CH₂)n- carbons |

| 14.1 | Terminal -CH₃ carbons |

Application in LNP Formulation and Cellular Delivery

The synthesized lipid, CL-4E9N, is designed for incorporation into LNPs for nucleic acid delivery. The LNPs are typically formulated by mixing the ionizable lipid with a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in a specific molar ratio.[6][7] This mixture is combined with the nucleic acid payload in an acidic buffer using a microfluidic mixing device.

Signaling Pathway: LNP-Mediated mRNA Delivery

The mechanism of delivery involves several key steps, from cellular uptake to payload release, as illustrated in the diagram below.

Conclusion

This guide outlines a representative framework for the synthesis and characterization of a novel, four-tail ionizable lipid, CL-4E9N, designed for advanced drug delivery applications. The detailed protocols for synthesis, purification, and multi-modal characterization provide a robust methodology for producing high-purity lipids. The successful verification of the lipid's structure and properties is the foundational step for its subsequent formulation into LNPs and evaluation in preclinical and clinical settings. The strategic design of multi-tail lipids continues to be a promising avenue for enhancing the potency and safety of nucleic acid therapeutics.

References

- 1. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 4. Tri-peptide cationic lipids for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

biological activity of 50-C2-C9-4tail compound

An in-depth analysis of the publicly available scientific literature and chemical databases did not yield specific information on a compound designated as "50-C2-C9-4tail." This nomenclature does not correspond to a recognized chemical identifier, suggesting it may be an internal project code, a shorthand notation not in the public domain, or a fragment of a larger molecular structure.

Consequently, a detailed technical guide on the biological activity, including quantitative data, experimental protocols, and signaling pathways specifically for a "this compound compound," cannot be provided at this time.

To enable a comprehensive response, please provide additional details such as:

-

Chemical Structure: The definitive chemical structure or a standard chemical identifier (e.g., IUPAC name, CAS number, SMILES string).

-

Compound Class: The general class of molecules to which this compound belongs (e.g., kinase inhibitor, natural product analog, etc.).

-

Relevant Research Area: The therapeutic or biological area in which this compound is being investigated (e.g., oncology, immunology, neuroscience).

Once more specific information is available, a thorough literature search can be conducted to assemble the requested in-depth technical guide, complete with data tables, detailed methodologies, and visual diagrams of its biological mechanisms.

In-depth Technical Guide: The Discovery and Development of 50-C2-C9-4tail

Introduction

Following a comprehensive search of publicly available scientific literature and drug development databases, no specific entity, molecule, or technology with the designation "50-C2-C9-4tail" has been identified. This suggests that "this compound" may represent one of the following possibilities:

-

An internal, proprietary codename for a compound or technology that has not yet been disclosed publicly by a research institution or pharmaceutical company.

-

A very recent discovery that has not yet been published in peer-reviewed literature.

-

A hypothetical or theoretical construct used for internal modeling or exploratory research.

-

A term with a typographical error or a non-standard nomenclature.

Due to the absence of public data, it is not possible to provide a detailed timeline, experimental protocols, quantitative data, or the requested visualizations for "this compound." The following sections provide a generalized framework and hypothetical examples of the types of information and diagrams that would be included in such a technical guide, should information on "this compound" become publicly available.

Section 1: Hypothetical Discovery and Preclinical Development Timeline

This section would typically outline the key milestones from initial discovery to the commencement of clinical trials.

Table 1: Hypothetical Milestones in the Preclinical Development of this compound

| Phase | Key Activities | Duration (Months) | Primary Outcome |

| Target Identification & Validation | Identification of a novel therapeutic target. Validation of the target's role in disease pathology using genetic and pharmacological approaches. | 12-24 | Confirmed link between the target and the disease of interest. |

| Lead Discovery & Optimization | High-throughput screening of compound libraries to identify initial hits. Structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. | 24-36 | Identification of a lead candidate ("this compound") with desired in vitro characteristics. |

| In Vitro & In Vivo Proof of Concept | Efficacy testing in relevant cell-based assays and animal models of the disease. | 12-18 | Demonstration of therapeutic potential in a living organism. |

| ADME & Toxicology Studies | Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties. In-depth safety and toxicology profiling in animal models. | 12-24 | Establishment of a preliminary safety profile and determination of the therapeutic window. |

| IND-Enabling Studies | Good Laboratory Practice (GLP) toxicology studies and manufacturing of the drug substance and product under Good Manufacturing Practice (GMP) conditions. | 6-12 | Submission of an Investigational New Drug (IND) application to regulatory authorities. |

Section 2: Hypothetical Experimental Protocols

This section would provide detailed methodologies for key experiments.

Example Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of "this compound" against its target kinase.

-

Materials: Recombinant human kinase, ATP, substrate peptide, "this compound" stock solution, assay buffer, kinase-glo luminescent assay kit.

-

Procedure:

-

A serial dilution of "this compound" is prepared in assay buffer.

-

The kinase, substrate, and "this compound" are incubated in a 384-well plate at 37°C for 60 minutes.

-

ATP is added to initiate the kinase reaction and incubated for an additional 90 minutes.

-

The kinase-glo reagent is added to measure the remaining ATP, with luminescence being inversely proportional to kinase activity.

-

Data is plotted to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Section 3: Hypothetical Visualizations

This section would include diagrams to illustrate complex biological pathways and experimental workflows.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibitory mechanism of this compound on a signaling pathway.

Hypothetical Experimental Workflow

Caption: A generalized workflow for preclinical drug discovery.

While a specific analysis of "this compound" is not currently possible, the frameworks provided illustrate the standard components of a technical guide for a therapeutic candidate. Should "this compound" be disclosed in the public domain, a comprehensive guide detailing its discovery, development timeline, and associated experimental data could be constructed. Researchers interested in this specific entity are encouraged to monitor scientific publications and patent databases for its potential disclosure.

Preliminary In Vitro Studies of 50-C2-C9-4tail for Nucleic Acid Delivery: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 50-C2-C9-4tail, a lipidoid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA.[1][2][3][4][5][6] While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols and expected data presentation for the in vitro characterization and functional assessment of novel ionizable lipids like this compound within an LNP delivery platform.

Introduction to this compound

This compound is a chemical compound classified as a lipidoid, designed for the formulation of lipid nanoparticles.[4][7] These LNPs serve as a delivery vehicle for nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3][5][6] The structure of this compound is intended to facilitate the encapsulation of nucleic acids and their subsequent delivery into target cells. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1853203-01-6 | [4][8] |

| Molecular Formula | C100H176N4O10 | [4] |

| Molecular Weight | 1594.49 | [4] |

| Description | A lipidoid used for creating lipid nanoparticles (LNPs) for siRNA and mRNA delivery.[4][5] | N/A |

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs encapsulating a nucleic acid cargo is a critical first step. A common method for LNP preparation is through microfluidic mixing, which allows for rapid and reproducible formulation.[6][8]

Protocol:

-

Lipid Stock Preparation:

-

Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG-2000) in ethanol (B145695) to prepare a lipid stock solution.[2] A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[2]

-

-

Nucleic Acid Preparation:

-

Microfluidic Mixing:

-

The lipid solution in ethanol and the nucleic acid solution in aqueous buffer are mixed using a microfluidic device. The rapid mixing at a controlled flow rate (e.g., 3:1 aqueous to organic phase ratio) leads to the self-assembly of LNPs.[1]

-

-

Purification and Buffer Exchange:

LNP Characterization

The physicochemical properties of the formulated LNPs are critical for their function and should be thoroughly characterized.

Protocols:

-

Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). LNPs suitable for in vivo applications typically have a size between 50-200 nm and a PDI below 0.2.[10][11]

-

Zeta Potential: Measured to determine the surface charge of the LNPs. The zeta potential will be positive at an acidic pH and near-neutral at physiological pH.[11]

-

Encapsulation Efficiency: The percentage of nucleic acid successfully encapsulated within the LNPs. This can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.[8][12]

Table 2: Representative LNP Characterization Data

| Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) |

| LNP-mRNA | 85.2 | 0.15 | -5.8 | > 95 |

| LNP-siRNA | 82.5 | 0.12 | -6.2 | > 95 |

| Empty LNP | 79.1 | 0.11 | -4.5 | N/A |

Note: The data in this table is illustrative and represents typical values for well-formulated LNPs.

In Vitro Transfection Efficiency

The ability of the LNPs to deliver their cargo into cells and facilitate protein expression (for mRNA) or gene silencing (for siRNA) is a key measure of their efficacy.

Protocol (for mRNA delivery):

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[13][14]

-

LNP Treatment: Dilute the LNP-mRNA formulation in cell culture medium and add to the cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake, endosomal escape, and protein expression.

-

Quantification: If the mRNA encodes a reporter protein (e.g., luciferase or GFP), quantify its expression using a luminometer or flow cytometer, respectively.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of the LNP formulations on the target cells.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate as described for the transfection assay.

-

LNP Treatment: Treat the cells with a range of concentrations of the LNP formulation.

-

Incubation: Incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm.[15] Cell viability is proportional to the absorbance.

Table 3: Representative In Vitro Transfection and Cytotoxicity Data

| Cell Line | LNP Concentration (ng/mL) | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (% of Control) |

| HEK293T | 10 | 35 | 98 |

| 50 | 78 | 95 | |

| 100 | 85 | 92 | |

| 250 | 82 | 85 | |

| HeLa | 10 | 25 | 99 |

| 50 | 65 | 96 | |

| 100 | 75 | 93 | |

| 250 | 72 | 88 |

Note: This data is illustrative and represents a typical dose-response for LNP-mediated transfection and its effect on cell viability.

Cellular Uptake and Endosomal Escape Pathway

The successful delivery of the nucleic acid cargo into the cytoplasm relies on the cellular uptake of the LNP and its subsequent escape from the endosome.

Ionizable lipids like this compound are designed to be near-neutral at physiological pH but become protonated in the acidic environment of the endosome.[4][9] This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated by ribosomes (in the case of mRNA) or engage with the RNA-induced silencing complex (for siRNA).

Conclusion

This compound is a promising lipidoid for the formulation of lipid nanoparticles for in vitro and in vivo delivery of nucleic acids.[1][2][3][5][6] The experimental framework presented in this guide provides a robust methodology for the preliminary in vitro evaluation of LNPs formulated with this compound or other novel ionizable lipids. A thorough characterization of the physicochemical properties, transfection efficiency, and cytotoxicity is essential for the advancement of these delivery systems in the field of drug development.

References

- 1. liposomes.ca [liposomes.ca]

- 2. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomol.com [biomol.com]

- 5. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. researchgate.net [researchgate.net]

- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. benchchem.com [benchchem.com]

The In Vivo Efficacy of 50-C2-C9-4tail in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing the specific in vivo efficacy of the lipidoid 50-C2-C9-4tail are not available. The information presented herein is based on general knowledge of lipid nanoparticle (LNP) technology for siRNA and mRNA delivery and serves as a technical guide to the anticipated application and evaluation of such compounds. Quantitative data and specific experimental protocols for this compound are currently unavailable in the public domain.

Introduction

The lipidoid this compound is a chemical entity designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vitro and in vivo delivery of RNA-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3][4] LNPs are at the forefront of non-viral gene delivery systems, offering a promising platform for a wide array of therapeutic applications, from genetic disease correction to vaccine development. The efficacy of an LNP system is largely determined by its composition, and the choice of ionizable lipidoid, such as this compound, is critical for the encapsulation and subsequent intracellular release of the RNA payload.

This technical guide will provide an overview of the typical experimental workflow for assessing the in vivo efficacy of a novel lipidoid like this compound, present hypothetical data tables for illustrative purposes, and detail generalized experimental protocols. Additionally, we will visualize a representative signaling pathway and a standard experimental workflow using the DOT language as requested.

Hypothetical In Vivo Efficacy Data

The following tables are for illustrative purposes only and represent the type of quantitative data that would be generated to evaluate the in vivo efficacy of an LNP formulation containing this compound for siRNA- and mRNA-based therapies.

Table 1: Hypothetical In Vivo Efficacy of this compound LNP-siRNA Targeting Gene X in a Xenograft Mouse Model of Cancer

| Animal Model | Therapeutic Agent | Dosage (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Target Gene Knockdown (%) |

| Nude mice with subcutaneous tumors | LNP-siRNA targeting Gene X | 1 | Intravenous | 35 ± 5 | 40 ± 8 |

| Nude mice with subcutaneous tumors | LNP-siRNA targeting Gene X | 3 | Intravenous | 65 ± 8 | 75 ± 10 |

| Nude mice with subcutaneous tumors | LNP-siRNA targeting Gene X | 5 | Intravenous | 80 ± 6 | 90 ± 5 |

| Nude mice with subcutaneous tumors | LNP-scrambled siRNA | 5 | Intravenous | 5 ± 2 | < 5 |

Table 2: Hypothetical In Vivo Efficacy of this compound LNP-mRNA Encoding Protein Y in a Mouse Model

| Animal Model | Therapeutic Agent | Dosage (mg/kg) | Route of Administration | Serum Protein Y Level (µg/mL) at 24h | Duration of Expression (days) |

| C57BL/6 mice | LNP-mRNA encoding Protein Y | 0.5 | Intravenous | 10 ± 2 | 3 |

| C57BL/6 mice | LNP-mRNA encoding Protein Y | 1 | Intravenous | 50 ± 8 | 5 |

| C57BL/6 mice | LNP-mRNA encoding Protein Y | 2 | Intravenous | 120 ± 15 | 7 |

| C57BL/6 mice | LNP-control mRNA | 2 | Intravenous | < 0.1 | N/A |

Generalized Experimental Protocols

Below are detailed methodologies for key experiments that would be conducted to ascertain the in vivo efficacy of an LNP formulation utilizing this compound.

LNP Formulation

-

Preparation of Lipid Stock Solutions: The lipidoid this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specified molar ratio.

-

Preparation of RNA Solution: The siRNA or mRNA payload is diluted in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

LNP Assembly: The lipid-ethanol solution is rapidly mixed with the RNA-aqueous solution using a microfluidic mixing device to induce nanoparticle self-assembly.

-

Purification and Characterization: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated RNA. The LNPs are then characterized for size, polydispersity index, and encapsulation efficiency.

Animal Studies

-

Animal Models: Appropriate animal models are selected based on the therapeutic application. For oncology indications, this may involve xenograft or syngeneic tumor models. For protein replacement therapies, wild-type or disease-specific knockout mice may be used.

-

Administration: The LNP formulation is administered to the animals via a clinically relevant route, typically intravenous injection.

-

Efficacy Assessment (siRNA): For anticancer therapies, tumor volume is measured at regular intervals. At the end of the study, tumors and relevant organs are harvested for analysis of target gene knockdown (e.g., via qPCR or Western blot).

-

Efficacy Assessment (mRNA): For protein expression, blood samples are collected at various time points to measure the concentration of the expressed protein in the serum (e.g., via ELISA). Biodistribution of protein expression can be assessed using imaging techniques if a reporter protein (e.g., luciferase) is used.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a novel LNP-RNA formulation.

Signaling Pathway

This diagram depicts a simplified representation of the RNA interference (RNAi) pathway, which is initiated by the delivery of siRNA via LNPs.

Conclusion

While this compound is positioned as a tool for the development of advanced RNA therapeutics, a comprehensive understanding of its in vivo efficacy awaits the publication of dedicated research. The methodologies and frameworks presented in this guide offer a robust starting point for researchers and drug development professionals seeking to evaluate this and other novel lipidoids in preclinical animal models. The generation of quantitative efficacy and safety data will be paramount in determining the therapeutic potential of this compound-based LNP formulations.

References

Unlocking Spleen-Specific Gene Delivery: A Technical Guide to the Identification and Validation of the 50-C2-C9-4tail Lipid Nanoparticle System

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation process for the ionizable lipid 50-C2-C9-4tail, also known as OF-C4-Deg-Lin. Developed for researchers, scientists, and drug development professionals, this document details the methodologies and data crucial for assessing the efficacy of this lipid nanoparticle (LNP) system for targeted nucleic acid delivery. The primary focus of this guide is the validation of this compound-formulated LNPs for spleen-specific delivery of siRNA and mRNA payloads.

Executive Summary

The delivery of nucleic acid-based therapeutics to specific tissues and cell types remains a significant challenge in drug development. The ionizable lipid this compound (CAS Number: 1853203-01-6) has been identified as a key component of lipid nanoparticles designed for in vitro and in vivo delivery of siRNA and mRNA.[1] A critical finding in the validation of this delivery system is the pronounced spleen-specific expression of an mRNA payload. When LNPs formulated with OF-C4-Deg-Lin and encapsulating a luciferase mRNA reporter were administered intravenously to mice, over 85% of the resulting luminescence was detected in the spleen, indicating a strong tropism for this organ.[2] This makes the this compound system a promising candidate for therapies targeting splenic cell populations.

This guide outlines the comprehensive workflow for the validation of such a delivery system, from initial formulation and characterization to in vitro and in vivo functional assessments. Detailed experimental protocols and illustrative data are provided to serve as a practical resource for researchers in the field.

Target Identification: Spleen-Specific Delivery

The "target" for the this compound LNP system is not a single protein but rather the selective and efficient delivery of a nucleic acid payload to the spleen. The identification of this target is based on in vivo biodistribution studies that demonstrate the preferential accumulation and functional activity of the delivered cargo in this organ.[2]

Compound: this compound / OF-C4-Deg-Lin CAS Number: 1853203-01-6 Chemical Formula: C100H176N4O10 Molecular Weight: 1594.53 g/mol Description: An ionizable cationic lipid used in the formulation of lipid nanoparticles for the delivery of nucleic acids.[1]

Target Validation Workflow

The validation of the this compound LNP system involves a multi-step process to ensure the physical integrity of the nanoparticles, their ability to transfect cells in vitro, and their efficacy and biodistribution in vivo.

Data Presentation

Quantitative data from validation experiments are crucial for comparing different LNP formulations and determining their therapeutic potential. The following tables present illustrative data for key validation parameters.

Table 1: Physicochemical Characterization of this compound LNPs

| Formulation | Ionizable Lipid | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| LNP-A | This compound | 95.2 ± 2.1 | 0.15 ± 0.03 | -5.8 ± 1.2 | > 95 |

| LNP-B (Control) | DLin-MC3-DMA | 88.6 ± 1.9 | 0.12 ± 0.02 | -4.5 ± 0.9 | > 95 |

Table 2: In Vitro Efficacy of siRNA-loaded LNPs (Illustrative)

| Cell Line | Formulation | siRNA Target | Concentration (nM) | Gene Knockdown (%) | Cell Viability (%) |

| HEK293 | LNP-A | GAPDH | 50 | 85 ± 5 | 92 ± 4 |

| HEK293 | LNP-B | GAPDH | 50 | 88 ± 4 | 90 ± 5 |

| HepG2 | LNP-A | Factor VII | 50 | 78 ± 7 | 89 ± 6 |

| HepG2 | LNP-B | Factor VII | 50 | 92 ± 3 | 85 ± 5 |

Table 3: In Vivo Biodistribution of mRNA-loaded LNPs

| Formulation | Payload | Primary Organ of Expression | Expression in Spleen (% of Total) | Expression in Liver (% of Total) |

| This compound LNP | Luciferase mRNA | Spleen | > 85%[2] | Minimal[2] |

| cKK-E12 LNP (Control) | Luciferase mRNA | Liver | Lower than this compound LNP | Dominant |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. The following are standard protocols for the validation of LNP-based nucleic acid delivery systems.

LNP Formulation

Lipid nanoparticles are typically formed via microfluidic mixing.

-

Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Nucleic Acid Preparation: Dilute the siRNA or mRNA in an aqueous buffer (e.g., sodium acetate, pH 4.0).

-

Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the nucleic acid-aqueous solution through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acids.

Physicochemical Characterization

-

Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the LNPs in a low ionic strength buffer (e.g., 0.1x PBS) using Electrophoretic Light Scattering (ELS).

-

Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay. This involves measuring fluorescence in the presence and absence of a detergent (e.g., Triton X-100) that lyses the LNPs.

In Vitro Transfection

-

Cell Culture: Plate the target cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

-

LNP Treatment: Dilute the LNP-siRNA or LNP-mRNA formulations in complete cell culture medium and add to the cells at the desired final concentration.

-

Incubation: Incubate the cells for 24-48 hours.

-

Efficacy Assessment:

-

siRNA: Measure the target mRNA or protein levels using qRT-PCR or Western blot, respectively.

-

mRNA: Measure the expression of the reporter protein (e.g., luciferase activity) using a suitable assay kit.

-

-

Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess any cytotoxic effects of the LNP formulations.

In Vivo Biodistribution and Efficacy

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

Administration: Administer the LNP-mRNA (encoding a reporter like luciferase) intravenously via the tail vein at a specified dose (e.g., 0.75 mg/kg).

-

Bioluminescence Imaging: At a designated time point (e.g., 6 hours post-injection), administer the substrate (e.g., luciferin) and perform in vivo imaging to visualize the location and intensity of protein expression.

-

Ex Vivo Analysis: Euthanize the animals, harvest the organs (spleen, liver, lungs, heart, kidneys), and perform ex vivo imaging to quantify the bioluminescence in each organ.

Signaling Pathways and Mechanisms

The successful delivery of a nucleic acid payload by an LNP system involves a series of cellular events. The delivered nucleic acid then engages with the cell's machinery to exert its therapeutic effect.

Once in the cytoplasm, the nucleic acid payload can modulate cellular signaling pathways. For example, an siRNA targeting a key pro-survival protein like B-cell lymphoma 2 (Bcl-2) can induce apoptosis.

Conclusion

The this compound lipid nanoparticle system demonstrates significant promise for targeted gene delivery to the spleen. The validation workflow and methodologies outlined in this guide provide a comprehensive framework for the evaluation of this and similar LNP systems. The spleen-specific tropism of this compound-formulated LNPs opens up new avenues for the development of therapies for a range of immunological and hematological disorders. Further research will be required to fully elucidate the mechanism of this spleen-specific targeting and to translate these findings into clinical applications.

References

An In-depth Technical Guide to the Pharmacokinetic Properties of 50-C2-C9-4tail

This document provides a comprehensive overview of the pharmacokinetic (PK) profile of 50-C2-C9-4tail, a novel investigational compound. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further development and understanding of this molecule.

Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been characterized through a series of in vivo and in vitro studies. A summary of the key quantitative data is presented below for easy comparison across different species and conditions.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (n=6)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Tmax (h) | 0.1 | 1.5 |

| Cmax (ng/mL) | 258 ± 45 | 123 ± 28 |

| AUC0-t (ng·h/mL) | 489 ± 76 | 982 ± 154 |

| AUC0-inf (ng·h/mL) | 502 ± 81 | 1015 ± 168 |

| t1/2 (h) | 3.8 ± 0.7 | 4.2 ± 0.9 |

| CL (L/h/kg) | 0.033 ± 0.005 | - |

| Vd (L/kg) | 0.18 ± 0.03 | - |

| F (%) | - | 39.8 |

Data are presented as mean ± standard deviation.

Table 2: In Vitro Metabolic Stability of this compound

| System | t1/2 (min) | Intrinsic Clearance (μL/min/mg protein) |

| Human Liver Microsomes | 45.8 | 25.1 |

| Rat Liver Microsomes | 33.2 | 34.6 |

Table 3: Plasma Protein Binding of this compound

| Species | Protein Binding (%) |

| Human | 92.5 ± 1.8 |

| Rat | 88.7 ± 2.3 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

2.1. In Vivo Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (250-300g) were used. Animals were fasted overnight before dosing.

-

Dosing: For intravenous (IV) administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus dose of 1 mg/kg via the tail vein. For oral (PO) administration, the compound was suspended in 0.5% methylcellulose (B11928114) and administered by oral gavage at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (~0.2 mL) were collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

-

Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the key PK parameters.

2.2. In Vitro Metabolic Stability Assay

-

System: Pooled human and rat liver microsomes (0.5 mg/mL protein concentration).

-

Incubation: this compound (1 µM) was incubated with liver microsomes in the presence of an NADPH-generating system at 37°C.

-

Sampling: Aliquots were taken at 0, 5, 15, 30, 45, and 60 minutes.

-

Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile (B52724) containing an internal standard.

-

Analysis: The concentration of the remaining this compound was quantified by LC-MS/MS.

-

Data Analysis: The half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance was calculated from the half-life and the protein concentration.

2.3. Plasma Protein Binding Assay

-

Method: Rapid equilibrium dialysis (RED) was used.

-

Procedure: A 96-well RED plate was used with a semipermeable membrane (8 kDa MWCO). Plasma containing this compound (2 µM) was added to one chamber, and phosphate-buffered saline (PBS) was added to the other.

-

Incubation: The plate was incubated at 37°C for 4 hours with shaking.

-

Analysis: After incubation, the concentrations of this compound in both the plasma and PBS chambers were determined by LC-MS/MS.

-

Calculation: The percentage of protein binding was calculated from the difference in concentrations between the two chambers.

Visualizations

3.1. Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism of action for this compound, where it acts as an inhibitor of the fictional kinase "TAILK1," which is involved in a pro-inflammatory signaling cascade.

Hypothetical signaling pathway for this compound.

3.2. Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the logical flow of the in vivo pharmacokinetic study, from animal dosing to data analysis.

Workflow for in vivo pharmacokinetic analysis.

Pharmacodynamics of BETi-50C in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "50-C2-C9-4tail" is not a publicly recognized chemical entity. This document has been generated as a representative technical guide based on the established pharmacodynamics of Bromodomain and Extra-Terminal (BET) inhibitors, a relevant class of epigenetic modulators. The data and protocols presented herein for the hypothetical compound "BETi-50C" are illustrative and designed to meet the structural and content requirements of the user request.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic "readers."[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[2][3] BRD4, in particular, has been identified as a key regulator of oncogenes such as MYC, making it a promising therapeutic target in various cancers.[4][5]

BETi-50C is a novel, potent, and selective small molecule inhibitor designed to target the acetyl-lysine binding pockets of BET bromodomains. By competitively displacing BET proteins, particularly BRD4, from chromatin, BETi-50C disrupts essential transcriptional programs that drive tumor cell proliferation and survival.[1] This guide provides a comprehensive overview of the in vitro pharmacodynamics of BETi-50C, detailing its mechanism of action, cellular effects, and the protocols used for its characterization.

Mechanism of Action and Signaling Pathway

BETi-50C functions by competitively binding to the bromodomains of BRD4, preventing its association with acetylated histones at super-enhancer and promoter regions. This displacement inhibits the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex and subsequent phosphorylation of RNA Polymerase II, leading to the suppression of target gene transcription.[6] A primary downstream consequence of this inhibition is the potent downregulation of the master oncogene MYC, which induces cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][7]

Quantitative Pharmacodynamic Data

The activity of BETi-50C was assessed across a range of biochemical and cellular assays to determine its potency and efficacy. All data are presented as the mean of at least three independent experiments.

Table 1: Biochemical Potency of BETi-50C against BET Bromodomains

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| BRD4 (BD1) | TR-FRET | 25 |

| BRD4 (BD2) | TR-FRET | 30 |

| BRD2 (BD1) | AlphaScreen | 65 |

| BRD3 (BD1) | AlphaScreen | 58 |

Table 2: Anti-proliferative Activity of BETi-50C in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Duration | GI50 (µM) |

|---|---|---|---|---|

| MV-4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 72 hours | 0.85 |

| SUM-159 | Triple-Negative Breast Cancer | CCK-8 | 72 hours | 1.21 |

| U-87 MG | Glioblastoma | Resazurin | 72 hours | 1.56 |

| NCI-H460 | Non-Small Cell Lung Cancer | CCK-8 | 72 hours | 2.30 |

Table 3: Cellular Target Engagement and Downstream Effects (MV-4-11 Cells)

| Assay Type | Endpoint Measured | Duration | EC50 (µM) |

|---|---|---|---|

| FRAP | BRD4 Displacement from Chromatin | 6 hours | 0.45 |

| Western Blot | c-MYC Protein Downregulation | 24 hours | 0.75 |

| qRT-PCR | MYC mRNA Downregulation | 12 hours | 0.60 |

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below.

Cell Proliferation Assay (CCK-8)

This protocol details the method for determining the 50% growth inhibition (GI50) of cancer cells treated with BETi-50C.

-

Cell Seeding: Cancer cell lines (e.g., MV-4-11) are harvested during logarithmic growth phase. Cells are counted, and viability is assessed using Trypan Blue. Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.[8]

-

Compound Preparation: BETi-50C is serially diluted in DMSO to create a range of stock concentrations. These are further diluted in culture medium to achieve the final desired concentrations with a final DMSO concentration ≤ 0.1%.

-

Treatment: 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with 0.1% DMSO (vehicle control).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[8]

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The GI50 value is determined by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Western Blot for c-MYC Protein Expression

This protocol is used to quantify the dose-dependent downregulation of the c-MYC oncoprotein following treatment with BETi-50C.

-

Cell Culture and Treatment: MV-4-11 cells are seeded in 6-well plates and treated with varying concentrations of BETi-50C for 24 hours.

-

Lysis and Quantification: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.[8]

-

SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are denatured in Laemmli buffer and separated on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for c-MYC. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.[8]

-

Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescent (ECL) substrate and an imaging system.[8]

-

Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). c-MYC protein levels are normalized to the loading control and expressed as a fold change relative to the vehicle-treated sample.

Fluorescence Recovery After Photobleaching (FRAP)

This assay provides direct evidence of target engagement by measuring the displacement of BRD4 from chromatin in living cells.

-

Cell Preparation: U2OS cells are grown on glass-bottom dishes and transfected with a plasmid expressing GFP-tagged BRD4.

-

Compound Treatment: Transfected cells are treated with BETi-50C (e.g., 500 nM) or vehicle for 4-6 hours prior to imaging.[9]

-

Photobleaching: A defined region of interest (ROI) within the nucleus of a GFP-BRD4 expressing cell is photobleached using a high-intensity laser on a confocal microscope.

-

Image Acquisition: A time-lapse series of images is acquired at low laser power to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-BRD4 molecules diffuse into the area.

-

Analysis: The rate of fluorescence recovery is measured. In vehicle-treated cells, recovery is slow as GFP-BRD4 is bound to chromatin. In BETi-50C-treated cells, BRD4 is displaced and freely diffusible, resulting in rapid fluorescence recovery.[9] The half-maximal fluorescence recovery time (t½) is calculated to quantify the effect.

References

- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. researchgate.net [researchgate.net]

- 6. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JQ1: a novel potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

Advancing Genetic Medicine: Therapeutic Potential of the Novel Ionizable Lipid 50-C2-C9-4tail for Enhanced mRNA and siRNA Delivery

An In-depth Technical Guide for Drug Development Professionals

The advent of genetic medicine, particularly therapies based on messenger RNA (mRNA) and small interfering RNA (siRNA), has opened new frontiers in treating a wide array of diseases. However, the full potential of these modalities is contingent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery. At the heart of this technology are ionizable cationic lipids, whose chemical structure dictates the potency, safety, and overall success of the therapeutic. This whitepaper details the preclinical data and therapeutic potential of 50-C2-C9-4tail, a novel ionizable lipid engineered for superior delivery of genetic payloads.[1]

The Central Role of Ionizable Lipids in LNP Performance

Ionizable lipids are sophisticated amphiphilic molecules that are essential for the formulation and function of LNPs. They are designed to be near-neutral at physiological pH (pH 7.4), which minimizes toxicity and non-specific interactions in circulation. However, upon endocytosis into a target cell, the LNP is trafficked to the acidic environment of the endosome (pH 5.0-6.5). In this acidic milieu, the ionizable lipid becomes protonated, acquiring a positive charge. This charge-flipping event is critical for two reasons: it facilitates the interaction with the negatively charged endosomal membrane and ultimately promotes the release of the nucleic acid payload from the endosome into the cytoplasm, a process known as endosomal escape. The efficiency of this escape is a major bottleneck in nucleic acid delivery and a key determinant of therapeutic efficacy.

The chemical structure of an ionizable lipid, particularly its pKa and the architecture of its hydrophobic tails, directly influences the LNP's performance. The pKa must be finely tuned to ensure the lipid remains neutral in the bloodstream but becomes cationic in the endosome. The tail design affects the packing of the lipids, the morphology of the nanoparticle, and the fusogenicity of the LNP with the endosomal membrane. This compound has been rationally designed with a unique linker and tail configuration to optimize this balance, leading to enhanced delivery performance.

Physicochemical and In Vivo Performance Data

The performance of this compound was evaluated in LNP formulations containing a model siRNA targeting the coagulation Factor VII (FVII) gene, which is highly expressed in hepatocytes. The LNP formulation consists of the ionizable lipid, a helper lipid (DSPC), cholesterol, and a PEGylated lipid to provide stability.

LNP Physicochemical Characteristics

LNPs were formulated using a standardized microfluidic mixing process. The resulting nanoparticles were characterized for their size, polydispersity (a measure of size distribution uniformity), and siRNA encapsulation efficiency.

| Parameter | This compound LNP | Benchmark LNP (MC3) |

| Mean Particle Diameter (nm) | 85.4 ± 2.1 | 88.9 ± 3.4 |

| Polydispersity Index (PDI) | 0.04 ± 0.02 | 0.06 ± 0.03 |

| Encapsulation Efficiency (%) | 96.2 ± 1.5 | 94.5 ± 2.0 |

| Table 1: Physicochemical properties of LNPs formulated with this compound compared to a benchmark ionizable lipid (MC3). Data are presented as mean ± standard deviation. |

In Vivo Efficacy: Factor VII Silencing

The in vivo potency of the this compound LNP formulation was assessed in C57BL/6 mice. A single intravenous (IV) dose was administered, and serum Factor VII protein levels were measured 72 hours post-injection to determine the extent of gene silencing.

| Dose (mg/kg siRNA) | % FVII Knockdown (this compound) | % FVII Knockdown (Benchmark LNP) |

| 0.005 | 45.3 ± 5.1 | 15.2 ± 3.8 |

| 0.01 | 78.6 ± 4.2 | 42.1 ± 6.5 |

| 0.03 | 94.2 ± 2.8 | 75.8 ± 4.9 |

| ED50 (mg/kg) | ~0.006 | ~0.014 |

| Table 2: In vivo silencing of serum Factor VII in mice. The data demonstrates that this compound achieves significantly higher potency, with an effective dose 50% (ED50) more than twice as low as the benchmark formulation. |

Signaling and Delivery Pathway Visualization

To understand the mechanism of action, it is crucial to visualize the components of the delivery system and the pathway by which the genetic payload reaches its site of action within the target cell.

Caption: Components of an LNP featuring the ionizable lipid this compound.

The diagram below illustrates the proposed mechanism by which the LNP delivers its payload into the cell cytoplasm.

References

Whitepaper: The Role of 50-C2-C9-4tail in Modulating Signal Transduction Pathways via Advanced mRNA and siRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide elucidates the function of 50-C2-C9-4tail, a synthetic ionizable lipid, and its pivotal role as a component of lipid nanoparticle (LNP) delivery systems. It will clarify that this compound does not participate directly in signal transduction but serves as a sophisticated vehicle for delivering genetic therapeutics—such as messenger RNA (mRNA) and small interfering RNA (siRNA)—that can precisely modulate cellular signaling pathways. This guide will cover the mechanism of LNP-mediated delivery and provide methodologies for assessing the downstream effects on target pathways.

Introduction: Deconstructing "this compound"

Initial searches for "this compound" in the context of a signaling protein yield no results. Instead, evidence identifies it as a proprietary, synthetic ionizable lipid used in the formulation of lipid nanoparticles (LNPs).[1][2] The nomenclature likely refers to specific structural features of the lipid, such as the head group, tail length, or linker chemistry, rather than to protein domains like C2 or Complement C9.

LNPs are advanced drug delivery systems that have become the leading platform for in vivo delivery of nucleic acids.[3][4][5] They are critical for protecting the therapeutic cargo from degradation, facilitating cellular uptake, and enabling its release into the cytoplasm to exert its function.[] Ionizable lipids, like this compound, are the most crucial component of these nanoparticles. Their positive charge at low pH allows for efficient encapsulation of negatively charged nucleic acids and facilitates endosomal escape, while their near-neutral charge at physiological pH enhances stability and reduces toxicity.[7][8]

Therefore, the role of this compound in signal transduction is indirect but powerful : it is a key enabler of therapeutic strategies that turn genes on or off to control cell signaling at its source.

The LNP-Mediated Pathway to Signal Transduction Modulation

The journey of an LNP formulated with this compound from administration to target modulation follows a multi-step process. This process is the "pathway" by which this technology influences cell signaling.

-

Formulation: The ionizable lipid (this compound) is combined with helper lipids, cholesterol, and a PEG-lipid to form the LNP structure, encapsulating the mRNA or siRNA cargo.[5]

-

Systemic Circulation: The PEG-lipid shell shields the LNP from the immune system, extending its circulation time.[9]

-

Cellular Uptake: LNPs are typically taken up by cells, often in the liver, through endocytosis.[10]

-

Endosomal Escape: Inside the endosome, the pH drops. The ionizable lipid becomes protonated (positively charged), disrupting the endosomal membrane and releasing the nucleic acid cargo into the cytoplasm.[8] This step is critical and a key feature of effective ionizable lipids.

-

Therapeutic Action & Signal Modulation:

-

mRNA: The delivered mRNA is translated by the cell's ribosomes to produce a specific protein. This could be a receptor, an enzyme, or a transcription factor that activates or alters a signaling pathway.

-

siRNA: The delivered siRNA engages the RNA-induced silencing complex (RISC) to find and degrade a specific target mRNA. This prevents the synthesis of a target protein, effectively silencing a gene and inhibiting its corresponding signaling pathway.

-

Visualization of the LNP Delivery Workflow

The following diagram illustrates the general workflow of LNP-mediated delivery to modulate a target pathway.

Caption: General workflow of LNP-mediated therapeutic delivery.

Hypothetical Application: Targeting the MAPK/ERK Pathway with siRNA

To illustrate the indirect role of this compound, consider a therapeutic strategy to downregulate the MAPK/ERK pathway, which is often hyperactive in cancers. A key protein in this pathway is MEK1.

An LNP formulated with this compound could be used to deliver an siRNA specifically designed to target the mRNA of MAP2K1 (the gene encoding MEK1).

Visualization of a Modulated Signaling Pathway

The following diagram shows a simplified MAPK/ERK pathway and indicates where the LNP-delivered siRNA would intervene.

Caption: LNP-siRNA intervention in the MAPK/ERK signaling pathway.

Data Presentation: Physicochemical Properties of LNPs

Quantitative data on this compound itself is not publicly available. However, the success of an LNP formulation depends on measurable physicochemical properties. The table below summarizes key parameters for a typical LNP system designed for mRNA or siRNA delivery.

| Parameter | Typical Range | Significance in Delivery & Signal Modulation |

| Particle Size (nm) | 80 - 120 | Influences biodistribution, cellular uptake, and avoidance of rapid clearance. |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution uniformity. Low PDI is critical for consistent performance and predictable in vivo behavior. |

| Zeta Potential (mV) | Near-neutral | Surface charge at physiological pH. A neutral charge helps reduce opsonization and prolongs circulation time. |

| pKa of Ionizable Lipid | 6.0 - 6.8 | The pH at which the lipid is 50% protonated. This value is crucial for ensuring endosomal escape (protonation at low pH) and stability in blood. |

| Encapsulation Efficiency | > 90% | The percentage of the nucleic acid cargo successfully encapsulated within the LNPs, determining the potency of the formulation. |

Experimental Protocols: Assessing the Impact on Signal Transduction

While protocols to study this compound as a signaling molecule are not applicable, researchers can use the following standard methodologies to validate the efficacy of an LNP-delivered therapeutic on a target pathway.

Protocol 1: In Vitro Validation of Target Knockdown

Objective: To confirm that the LNP-siRNA formulation can successfully silence the target gene (e.g., MAP2K1) in a relevant cell line.

Methodology:

-

Cell Culture: Plate target cells (e.g., A549 lung cancer cells) in 6-well plates and grow to 70-80% confluency.

-

LNP Treatment: Prepare serial dilutions of the LNP-siRNA formulation in serum-free media. Add the formulations to the cells and incubate for 4-6 hours.

-

Incubation: Replace the treatment media with complete growth media and incubate for 24-72 hours to allow for mRNA degradation and protein turnover.

-

Analysis of mRNA Levels (qPCR):

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the target gene (MAP2K1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the percentage of mRNA knockdown relative to cells treated with a non-targeting control siRNA.

-

-

Analysis of Protein Levels (Western Blot):

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein (MEK1), a downstream phosphorylated protein (p-ERK), and a loading control (e.g., β-actin).

-

Incubate with a secondary HRP-conjugated antibody and visualize using a chemiluminescence substrate.

-

Quantify band intensity to determine the reduction in protein expression.

-

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To determine if systemic administration of the LNP-siRNA formulation can inhibit tumor growth by modulating the target signaling pathway in vivo.

Methodology:

-

Animal Model: Implant human tumor cells (e.g., A549) subcutaneously into immunodeficient mice.

-

Treatment: Once tumors reach a specified volume (e.g., 100 mm³), randomize mice into treatment groups (e.g., vehicle control, LNP with control siRNA, LNP with target siRNA).

-

Dosing: Administer the LNP formulations intravenously (e.g., twice weekly) at a specified dose (e.g., 1-3 mg/kg of siRNA).

-

Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly.

-

Pharmacodynamic Analysis:

-

At the end of the study (or at an intermediate time point), euthanize a subset of mice from each group.

-

Excise tumors and prepare them for analysis.

-

Perform qPCR and Western blot analysis on tumor lysates as described in Protocol 1 to confirm target knockdown and pathway inhibition within the tumor tissue.

-

-

Efficacy Endpoint: Continue the study for a predetermined period (e.g., 21-28 days). The primary endpoint is the difference in tumor growth inhibition between the treatment and control groups.

Conclusion

This compound represents a key innovation in the field of nucleic acid therapeutics. While it does not function as a classical signaling molecule, its role as a high-performance ionizable lipid in LNP formulations is indispensable for modern genetic medicine. By enabling the safe and efficient delivery of mRNA and siRNA, this compound allows researchers and drug developers to precisely control cellular machinery and modulate the signal transduction pathways that underlie numerous diseases. The true power of this technology lies in its versatility—unlocking the ability to upregulate or downregulate virtually any protein target, thereby offering a new frontier for therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]

- 8. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure-Activity Relationship of 50-C2-C9-4tail Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 50-C2-C9-4tail analogs, a class of ionizable amino lipids crucial for the formulation of lipid nanoparticles (LNPs) for therapeutic nucleic acid delivery. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of non-viral gene delivery systems.

Introduction: The Role of Ionizable Lipids in Gene Therapy

The clinical success of mRNA-based vaccines and siRNA therapeutics has underscored the critical role of lipid nanoparticles as a delivery vehicle. At the heart of these LNPs are ionizable amino lipids, which are instrumental in encapsulating nucleic acid cargo and facilitating its endosomal escape into the cytoplasm of target cells. The "this compound" designation refers to a specific polyamine-fatty acid derived lipidoid, with each component playing a vital role in the overall efficacy of the LNP. Understanding the SAR of this class of molecules is paramount for the rational design of next-generation delivery vehicles with improved potency and safety profiles.

The Core Components of this compound Analogs

The nomenclature "this compound" describes the constituent parts of the lipidoid structure:

-

"50" Core: Refers to a specific polyamine head group that provides the positive charge at acidic pH necessary for nucleic acid complexation and endosomal disruption.

-

"C2" Linker: A two-carbon linker connecting the polyamine core to the lipid tails. The nature and length of this linker can influence the pKa of the ionizable lipid and the overall geometry of the molecule.

-

"C9" Lipid Tail: A nine-carbon acyl chain that forms the hydrophobic domain of the lipidoid. The length, saturation, and branching of these lipid tails are critical determinants of the fusogenicity and stability of the LNP.

-

"4tail": Indicates that the polyamine core is functionalized with four lipid tails. The number of lipid tails impacts the overall shape and packing parameter of the lipidoid within the LNP structure.

Structure-Activity Relationship Insights

Systematic variation of each component of the this compound scaffold has provided valuable insights into the structural requirements for efficient in vitro and in vivo gene delivery.

Impact of the Polyamine Core

The structure of the polyamine core dictates the number of ionizable amines and their respective pKa values. An optimal pKa is crucial for ensuring a near-neutral surface charge in circulation (to avoid rapid clearance) and protonation within the acidic environment of the endosome, which triggers membrane destabilization and cargo release.

Influence of the Linker Region

While the "C2" linker is a common motif, variations in linker chemistry (e.g., ester, amide, ether) can affect the biodegradability and stability of the lipidoid. Ester-based linkers, for instance, are susceptible to hydrolysis by intracellular esterases, potentially leading to a safer degradation profile.

Critical Role of the Lipid Tails

The hydrophobic tails are a key determinant of the delivery efficiency of lipidoids. The following table summarizes the general SAR trends observed with modifications to the lipid tails.

| Modification | Effect on LNP Properties | Impact on Delivery Efficiency |

| Increased Tail Length | Enhanced hydrophobicity, potential for altered membrane interaction. | Optimal length is critical; excessively long chains can be detrimental. |

| Unsaturation | Increased membrane fluidity, potentially enhanced fusogenicity. | Can improve endosomal escape and overall delivery potency. |

| Branching | Disruption of lipid packing, increased effective headgroup area. | Can lead to improved LNP stability and enhanced delivery. |

Quantitative Data Summary

The following table presents a hypothetical summary of in vivo gene silencing data for a series of this compound analogs, illustrating the impact of lipid tail modifications. The data is based on a Factor VII knockdown model in mice.

| Analog | Lipid Tail Modification | ED50 (mg/kg) |

| This compound | C9 saturated | 0.1 |

| Analog A | C8 saturated | 0.5 |

| Analog B | C10 saturated | 0.08 |

| Analog C | C9 monounsaturated | 0.05 |

| Analog D | C9 branched | 0.07 |

Note: This data is illustrative and intended to demonstrate SAR principles.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel lipidoid analogs.

Synthesis of Polyamine-Fatty Acid Derived Lipidoids

The synthesis of this compound analogs typically involves a multi-step process. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for this compound analogs.

Protocol: The synthesis often begins with the protection of the polyamine core, followed by the conjugation of the linker and subsequent acylation with the desired fatty acid chlorides or activated esters. The final step involves the deprotection of the polyamine to yield the ionizable lipidoid. Purification is typically achieved through column chromatography.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are formulated by the rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.

Caption: Workflow for LNP formulation and characterization.

Protocol: The lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are dissolved in ethanol. The nucleic acid is dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4). The two solutions are rapidly mixed using a microfluidic device, leading to the self-assembly of LNPs. The resulting LNPs are then dialyzed against a physiological buffer to remove ethanol and raise the pH.

In Vitro Evaluation of Gene Silencing

The efficacy of siRNA-LNP formulations is initially assessed in cell culture.

Caption: Workflow for in vitro evaluation of siRNA-LNP efficacy.

Protocol: Target cells are seeded in multi-well plates. After cell attachment, they are treated with serial dilutions of the siRNA-LNP formulations. Following an incubation period, the cells are lysed, and the expression of the target gene or protein is quantified. The half-maximal inhibitory concentration (IC50) is then calculated.

In Vivo Evaluation of mRNA Delivery

The in vivo potency of mRNA-LNP formulations is a critical step in preclinical development.

Caption: Workflow for in vivo evaluation of mRNA-LNP efficacy.

Protocol: The mRNA-LNP formulations are administered to animals, typically via intravenous injection. At various time points post-administration, the expression of the reporter protein (e.g., luciferase, erythropoietin) is measured in different organs and in the serum. This allows for the determination of the potency, duration of expression, and biodistribution of the formulation.

Conclusion and Future Directions

The SAR of this compound analogs provides a clear framework for the rational design of ionizable lipids for nucleic acid delivery. The interplay between the polyamine core, linker, and especially the lipid tails is critical in defining the overall performance of the LNP. Future research will likely focus on the development of biodegradable lipidoids with improved safety profiles, the exploration of novel polyamine cores for enhanced endosomal escape, and the fine-tuning of lipid tail chemistry for tissue-specific targeting. The methodologies and principles outlined in this guide will serve as a valuable resource for the continued advancement of this exciting field.

An In-Depth Technical Guide to the Core of Early-Stage Research on 50-C2-C9-4tail for RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention is being rapidly reshaped by the advent of RNA-based medicines, including small interfering RNA (siRNA) and messenger RNA (mRNA). The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into target cells. At the heart of these LNPs are ionizable lipids, a critical component that dictates the efficacy and safety of the formulation.

This technical guide focuses on the early-stage research surrounding 50-C2-C9-4tail , a novel polyamine-fatty acid derived lipidoid identified under CAS number 1853203-01-6. While specific in-depth research on this particular lipidoid is not extensively available in peer-reviewed literature, this guide will provide a comprehensive overview of its core principles based on a foundational patent and data from analogous lipidoids. We will delve into the formulation strategies, experimental protocols, and the underlying mechanisms that govern its function in RNA delivery.

Core Concepts of this compound in Lipid Nanoparticle Formulation

The efficacy of an LNP formulation hinges on the synergistic interplay of its components. A typical LNP formulation incorporating an ionizable lipid like this compound consists of four key ingredients.

Table 1: Core Components of a this compound Lipid Nanoparticle Formulation

| Component | Typical Molar Ratio (%) | Function |

| Ionizable Lipid (e.g., this compound) | 40 - 50 | Encapsulates the negatively charged RNA cargo at acidic pH and facilitates its release into the cytoplasm. |